4-(Naphthalen-1-yl)-2-nitrobenzoic acid
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Overview
Description
4-(Naphthalen-1-yl)-2-nitrobenzoic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring attached to a benzoic acid moiety with a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)-2-nitrobenzoic acid typically involves the nitration of 4-(Naphthalen-1-yl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 4-(Naphthalen-1-yl)benzoic acid in concentrated sulfuric acid.
- Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter and wash the precipitate with water to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and temperature control ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yl)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder with hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Esterification: Methanol with sulfuric acid as a catalyst.
Major Products Formed
Reduction: 4-(Naphthalen-1-yl)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 4-(Naphthalen-1-yl)-2-nitrobenzoate.
Scientific Research Applications
4-(Naphthalen-1-yl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Naphthalen-1-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzoic acid: Lacks the naphthalene ring, resulting in different chemical and biological properties.
4-(Naphthalen-1-yl)-2-aminobenzoic acid:
Uniqueness
4-(Naphthalen-1-yl)-2-nitrobenzoic acid is unique due to the presence of both a naphthalene ring and a nitro group, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-naphthalen-1-yl-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17(20)15-9-8-12(10-16(15)18(21)22)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYAMNBZVIEZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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